2-Formamidoethyl prop-2-enoate
Description
2-Formamidoethyl prop-2-enoate is an acrylate ester derivative characterized by a prop-2-enoate (acrylate) backbone substituted with a 2-formamidoethyl group. This structural motif combines the reactive α,β-unsaturated ester moiety with a formamide functional group, which may enhance hydrogen-bonding interactions and solubility in polar solvents.
Properties
CAS No. |
60857-86-5 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-formamidoethyl prop-2-enoate |
InChI |
InChI=1S/C6H9NO3/c1-2-6(9)10-4-3-7-5-8/h2,5H,1,3-4H2,(H,7,8) |
InChI Key |
QPYIBQMRTUNZHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamidoethyl prop-2-enoate typically involves the esterification of acrylic acid with 2-formamidoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Formamidoethyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the compound makes it susceptible to polymerization reactions, forming polyacrylates.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-formamidoethanol.
Substitution: The formamido group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-formamidoethanol
Scientific Research Applications
2-Formamidoethyl prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formamidoethyl prop-2-enoate primarily involves its ability to undergo polymerization and form polyacrylates. These polymers exhibit unique properties such as flexibility, transparency, and resistance to environmental factors, making them suitable for various applications. The molecular targets and pathways involved in its action depend on the specific application and the nature of the polymer formed .
Comparison with Similar Compounds
Key Observations:
- Antifungal Activity: Methyl prop-2-enoate exhibits potent antifungal effects, inhibiting Fusarium culmorum and Cochliobolus sativus by >95% at 500 µM via direct contact or vapor phase . Its unsaturated acrylate group is critical, as the saturated analog (methyl propanoate) shows reduced efficacy, particularly against C. sativus . Ethyl prop-2-enoate, with a longer alkyl chain, may exhibit lower volatility but similar mechanisms of action .
- UV Filtering: Octocrilene and IMC leverage electron-withdrawing groups (cyano, methoxyphenyl) to enhance UV absorption. Octocrilene’s stability in marine environments (detected in dolphin blubber at 52–108 ng/g ) contrasts with the hypothetical environmental fate of this compound, where the formamide group may increase biodegradability.
- Synthetic Utility: Ethyl acrylate derivatives are key intermediates in synthesizing bioactive molecules (e.g., chromenes, coumarins) . The formamido group in this compound could facilitate nucleophilic reactions or serve as a hydrogen-bond donor in supramolecular chemistry .
Efficacy and Mechanism of Action
Antifungal Performance
UV Filter Stability
Physicochemical Properties
- Volatility: Methyl prop-2-enoate’s low molecular weight enables vapor-phase antifungal activity, whereas bulkier derivatives (e.g., octocrilene) are non-volatile and persist in environments .
- Reactivity: The α,β-unsaturated ester in all compounds participates in Michael additions or polymerizations, but electron-withdrawing groups (e.g., cyano in OC) modulate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
